molecular formula C10H9F3O B13520001 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane

2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane

Cat. No.: B13520001
M. Wt: 202.17 g/mol
InChI Key: KAGUVSLJCBRLNZ-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring attached to a phenyl group substituted with a methyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the compound.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]oxirane
  • 2-[4-Methylphenyl]oxirane
  • 2-[3-(Trifluoromethyl)phenyl]oxirane

Uniqueness

2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with only one of these groups.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C10H9F3O/c1-6-2-3-7(9-5-14-9)4-8(6)10(11,12)13/h2-4,9H,5H2,1H3

InChI Key

KAGUVSLJCBRLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CO2)C(F)(F)F

Origin of Product

United States

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